2-Amino-3-hydroxypropanehydrazide

Description

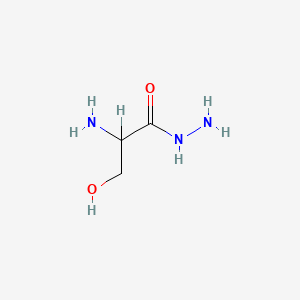

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHVXUGXVASXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866503 | |

| Record name | 2-Amino-3-hydroxypropanehydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64616-76-8 | |

| Record name | Ro 04-1419 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64616-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Serine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064616768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-SERINE HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHV5YH4C7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-3-hydroxypropanehydrazide chemical structure and properties

The following technical monograph details the chemical structure, synthesis, and applications of 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide). This guide is designed for researchers in medicinal chemistry and drug development, focusing on its role as a critical intermediate in the synthesis of decarboxylase inhibitors (e.g., Benserazide) and its emerging utility in anti-virulence therapeutics.

Synonyms: Serine Hydrazide, L-Serine Hydrazide, Benserazide Impurity A CAS Registry Number: 55819-71-1 (HCl salt), 64616-76-8 (DL-base)[1]

Chemical Structure & Stereochemical Profile

2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid serine.[1][2][3][4][5][6][7] Structurally, it retains the

Molecular Descriptors

| Property | Value | Notes |

| IUPAC Name | 2-Amino-3-hydroxypropanehydrazide | |

| Molecular Formula | Free base | |

| Molar Mass | 119.12 g/mol | Free base |

| Molar Mass (HCl) | 155.58 g/mol | Monohydrochloride salt (most common form) |

| Chiral Center | C2 ( | Available as L-(S), D-(R), or DL-(racemic) |

| H-Bond Donors | 4 | High water solubility |

| H-Bond Acceptors | 3 |

Stereochemistry & Tautomerism

The biological activity of serine hydrazide derivatives often depends on the stereochemistry at the

-

(S)-Isomer (L-Serine hydrazide): The biologically relevant form for mimicking natural L-amino acids in peptide synthesis and enzyme recognition.

-

Racemate (DL-Serine hydrazide): Commonly used as "Benserazide Impurity A" reference standard in pharmaceutical quality control (EP/USP).

The hydrazide group exhibits amide-imidol tautomerism, though the amide form (

Physicochemical Properties[6]

The following data characterizes the hydrochloride salt, which is the standard reagent form due to its enhanced stability against oxidation compared to the free base.

| Parameter | Specification | Experimental Context |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |

| Melting Point | 225–229 °C (dec.) | Decomposes upon melting; distinct from free base (~106°C). |

| Solubility | High: | Polar protic solvents are required for reaction. |

| pKa (Predicted) | ~12.11 (Hydrazide | The terminal hydrazine nitrogen is the primary nucleophile. |

| Stability | Air/Light Sensitive | Hydrazides can oxidize to diimides or azo compounds over time. |

Synthetic Methodology: The Esterolysis Route

The industrial synthesis of 2-Amino-3-hydroxypropanehydrazide typically follows a two-step "Esterolysis" protocol starting from Serine.[4] This method avoids the harsh conditions of direct amidation and minimizes racemization.

Reaction Scheme

The pathway involves the activation of the carboxyl group via esterification, followed by nucleophilic acyl substitution by hydrazine.

Figure 1: Step-wise synthesis of Serine Hydrazide from L-Serine.

Detailed Protocol

Step 1: Methyl Ester Formation

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (10 mL/g).

-

Cool to 0°C under

atmosphere. -

Add Thionyl Chloride (

, 1.2 eq) dropwise. Caution: Exothermic evolution of HCl gas. -

Reflux for 3–5 hours until TLC indicates consumption of serine.

-

Concentrate in vacuo to yield L-Serine methyl ester hydrochloride as a crude white solid.

Step 2: Hydrazinolysis

-

Dissolve the crude ester in Methanol.[4]

-

Add Hydrazine Hydrate (80%, 2.5 eq) slowly at 0°C. Note: Excess hydrazine prevents dimer formation.

-

Stir at room temperature for 12 hours.

-

Purification: Concentrate the solvent. Recrystallize from Ethanol/Ether to remove excess hydrazine.

-

Validation: Product should show a positive silver mirror test (Tollens' reagent) due to the reducing hydrazide group.

Reactivity & Applications

Precursor for Benserazide (Parkinson's Therapeutics)

The most commercially significant application of 2-Amino-3-hydroxypropanehydrazide is as the immediate precursor to Benserazide . Benserazide acts as a peripheral DOPA decarboxylase inhibitor, preventing the premature conversion of Levodopa to Dopamine outside the brain.

Mechanism: The serine hydrazide undergoes a Schiff base condensation with 2,3,4-trihydroxybenzaldehyde , followed by reduction (typically catalytic hydrogenation) to form the N-alkylated hydrazine bond found in Benserazide.

Figure 2: Synthesis pathway for Benserazide utilizing Serine Hydrazide.

Emerging Application: Anti-Virulence (PilB Inhibition)

Recent research has identified serine hydrazide derivatives as potent inhibitors of PilB , an ATPase essential for the assembly of Type IV pili (T4P) in pathogenic bacteria like Acinetobacter baumannii.[8]

-

Mechanism: Unlike traditional antibiotics that kill bacteria (imposing selective pressure), PilB inhibitors "disarm" the bacteria by preventing adhesion and biofilm formation.

-

Key Insight: The hydrazide moiety coordinates with the ATPase active site, while the serine side chain (hydroxyl/amine) provides specificity.

Metal Chelation & Schiff Base Ligands

The tridentate nature (O, N, O/N) of serine hydrazide makes it an excellent ligand for transition metals (

-

Reaction: Condensation with salicylaldehydes yields ONO-donor Schiff bases.

-

Utility: These complexes exhibit enhanced antimicrobial and antitumor properties compared to the free ligand due to increased lipophilicity and metal-assisted DNA binding.

Safety & Handling Protocol

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Requirements:

-

Atmosphere: Store under Nitrogen or Argon. The hydrazide group is reducing and susceptible to air oxidation.

-

Temperature: 2–8°C (Refrigerated).

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

PubChem. (2025).[1][7] 2-Amino-3-hydroxypropanehydrazide | C3H9N3O2.[1][2][3][6][7][9][10] National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph.[11] Eur.). Benserazide Impurity A Reference Standard. Council of Europe. [Link]

-

ResearchGate. (2024). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. [Link]

Sources

- 1. DL-Serine hydrazide | C3H9N3O2 | CID 6453265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. CAS 55819-71-1: Serine, hydrazide, hydrochloride (1:1) [cymitquimica.com]

- 4. DL-serine hydrazide Hydrochloride | 25317-90-2 | Benchchem [benchchem.com]

- 5. Lacthydrazide | 2651-42-5 | Benchchem [benchchem.com]

- 6. (S)-2-Amino-3-hydroxypropanehydrazide | C3H9N3O2 | CID 14374318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-Serine hydrazide hydrochloride | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 2-amino-3-hydroxypropanehydrazide (C3H9N3O2) [pubchemlite.lcsb.uni.lu]

- 10. 2-Amino-3-hydroxypropanehydrazide hydrochloride | 55819-71-1 [sigmaaldrich.com]

- 11. DL-Serine hydrazide CAS#: 64616-76-8 [amp.chemicalbook.com]

Biological Activity of L-Serine Hydrazide in Bacterial Growth

Executive Summary & Chemical Profile

L-Serine Hydrazide (L-SH) is a structural analogue of the amino acid L-serine. In microbial physiology and drug development, it serves as a classical antimetabolite . Unlike broad-spectrum antibiotics that destroy cell walls or DNA, L-SH functions via competitive antagonism , specifically targeting the enzymatic machinery responsible for protein synthesis fidelity.

This guide details the mechanism of action, experimental protocols for validation, and the biological implications of using L-SH to induce bacteriostasis in Escherichia coli and other model organisms.

Chemical Identity[1]

-

Compound: L-Serine Hydrazide (HCl salt often used for solubility)

-

Role: Serine Antimetabolite / Bacteriostat[1]

-

Key Property: Reversible inhibition via L-serine addition.[2]

Mechanism of Action: The "False Substrate" Effect

To understand how to use L-SH effectively, one must understand the cellular cascade it triggers. L-SH acts as a "Trojan horse." It mimics L-serine sufficiently to enter the cell and bind to enzymes, but it cannot be processed into functional protein.

The Primary Target: Seryl-tRNA Synthetase (SerRS)

The primary biological activity of L-SH stems from its competitive inhibition of Seryl-tRNA Synthetase (SerRS) .

-

Competition: L-SH competes with native L-serine for the active site of SerRS.

-

Inhibition: Because the hydrazide group alters the electronic structure required for the esterification reaction, SerRS cannot attach L-SH to the tRNA^Ser.

-

Accumulation of Uncharged tRNA: This blockade leads to a depletion of charged seryl-tRNA within the cell, despite the presence of the analog.

Downstream Consequence: The Stringent Response

The lack of charged tRNA^Ser causes the ribosome to stall during translation. This stalling is detected by the ribosome-associated protein RelA , which triggers the Stringent Response —a global metabolic shift from growth to survival.

Mechanistic Pathway (DOT Diagram)

Figure 1: The cascade of L-Serine Hydrazide induced growth arrest, leading to the accumulation of the alarmone (p)ppGpp.

Experimental Protocols

CRITICAL NOTE: Standard nutrient broths (LB, TSB) contain high concentrations of amino acids, including serine. You cannot use rich media for these experiments. The exogenous serine in LB will outcompete L-SH, rendering the experiment a false negative. You must use Minimal Media (M9 or MOPS) .

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Define the concentration of L-SH required to halt bacterial growth in a defined environment.

Reagents:

-

M9 Minimal Media: Supplemented with 0.4% glucose (carbon source).

-

L-Serine Hydrazide Stock: 100 mg/mL in sterile water (Filter sterilized, 0.22 µm).

-

Bacterial Strain: E. coli K-12 (MG1655 or similar wild-type).

Workflow:

-

Inoculum Prep: Grow E. coli overnight in M9 glucose media. Dilute to OD600 = 0.05.

-

Dosing: Prepare a 96-well plate with M9 media. Add L-SH in a 2-fold dilution series (Range: 0 µg/mL to 1000 µg/mL).

-

Incubation: Incubate at 37°C with shaking (200 rpm) for 18–24 hours.

-

Readout: Measure OD600. The MIC is the lowest concentration showing <10% growth compared to control.

Protocol B: The "Rescue" Assay (Specificity Validation)

Objective: Prove that toxicity is due to serine antagonism and not general chemical toxicity (e.g., membrane disruption).

Logic: If L-SH acts by competing for SerRS, adding excess L-Serine should "rescue" the bacteria. Adding a non-related amino acid (e.g., L-Alanine) should not.

Experimental Logic Diagram (DOT):

Figure 2: Experimental design to validate the specificity of L-Serine Hydrazide inhibition.

Data Interpretation & Expected Results

When analyzing your results, use the following reference ranges. Note that values vary by strain and exact media composition.

Table 1: Expected Growth Kinetics in M9 Glucose Media

| Condition | [L-SH] (µg/mL) | [L-Serine] (µg/mL) | Growth (OD600) | Interpretation |

| Control | 0 | 0 | ~1.0 - 1.2 | Normal growth baseline. |

| Treated | 100 | 0 | < 0.1 | Bacteriostasis. L-SH inhibits growth. |

| Rescue | 100 | 200 | ~0.9 - 1.1 | Reversal. L-Serine outcompetes L-SH. |

| Specificity | 100 | 200 (L-Ala) | < 0.1 | No Rescue. Effect is specific to Serine pathway. |

Key Analysis Points:

-

Bacteriostatic vs. Bactericidal: L-SH is primarily bacteriostatic. If you wash the cells and plate them on L-SH-free agar, they should recover. If they do not, check for pH-induced toxicity (hydrazides can be acidic/basic depending on salt form) or off-target effects at high concentrations.

-

Lag Phase: At sub-MIC concentrations, L-SH often extends the lag phase rather than reducing the final OD significantly.

Strategic Implications for Drug Development

While L-Serine Hydrazide itself is rarely used as a clinical antibiotic due to potential host toxicity (human SerRS is structurally distinct but conservation exists), it remains a vital tool for:

-

Stringent Response Research: It allows researchers to chemically induce the stringent response without starving the culture of nutrients, enabling precise timing of metabolic switching [1].

-

Resistance Breakers: Recent studies suggest that modulating serine metabolism can sensitize resistant bacteria (like Streptococcus suis) to macrolides [2].

-

Metabolic Flux Analysis: It serves as a probe to identify compensatory pathways in amino acid biosynthesis.

References

-

Tosa, T., & Pizer, L. I. (1971). Biochemical bases for the antimetabolite action of L-serine hydroxamate.[1] Journal of Bacteriology, 106(3), 972–982.[1] (Note: Establishes the foundational mechanism for serine analogs including hydrazides/hydroxamates). [Link]

-

Zhang, Y., et al. (2022). Effects of L-Serine on Macrolide Resistance in Streptococcus suis. Microbiology Spectrum. (Demonstrates the utility of serine metabolic modulation in overcoming resistance). [Link]

-

Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[3] International Journal of Molecular Sciences. (Review of the broader antimicrobial class of hydrazides). [Link]

Sources

Technical Guide: Mechanism of Action of 2-Amino-3-hydroxypropanehydrazide as an Antimetabolite

This technical guide details the mechanism of action of 2-Amino-3-hydroxypropanehydrazide (commonly known as L-Serine Hydrazide ), a potent antimetabolite that functions through structural mimicry of the amino acid L-serine.

Executive Summary

2-Amino-3-hydroxypropanehydrazide is a synthetic analogue of L-serine where the carboxylic acid moiety is replaced by a hydrazide group.[1] Its antimetabolite activity is driven by competitive structural mimicry . By saturating the active sites of serine-utilizing enzymes—most notably Seryl-tRNA Synthetase (SerRS) —it effectively halts protein translation. Secondarily, the hydrazide moiety acts as a "carbonyl trap," sequestering Pyridoxal 5'-Phosphate (PLP), thereby inhibiting PLP-dependent enzymes like Serine Hydroxymethyltransferase (SHMT).

This guide dissects the molecular kinetics of this inhibition, provides a self-validating experimental framework for its verification, and outlines its utility in metabolic flux research.

Part 1: Chemical Identity & Structural Mimicry

To understand the inhibition, one must first quantify the mimicry. The antimetabolite exploits the high affinity of biological systems for the L-alanyl-hydroxymethyl scaffold.

Structural Comparison

| Feature | Endogenous Metabolite: L-Serine | Antimetabolite: L-Serine Hydrazide |

| Formula | C₃H₇NO₃ | C₃H₉N₃O₂ |

| C-Terminus | Carboxylate (-COO⁻) | Hydrazide (-CONHNH₂) |

| Side Chain | Hydroxymethyl (-CH₂OH) | Hydroxymethyl (-CH₂OH) |

| pKa (α-NH₂) | ~9.15 | ~7.8 (Lower due to hydrazide induction) |

| Biological Recognition | Substrate for SerRS, SHMT | Competitive Inhibitor / PLP Scavenger |

The Mimicry Logic: The enzyme Seryl-tRNA Synthetase recognizes the amino group and the hydroxyl side chain. The hydrazide group is sterically similar enough to the carboxylate to allow entry into the active site but chemically distinct enough to prevent the formation of the aminoacyl-adenylate intermediate required for tRNA charging.

Part 2: Primary Mechanism of Action (The Translational Block)

The dominant mechanism of cytotoxicity is the Competitive Inhibition of Seryl-tRNA Synthetase (SerRS) .

The Normal Pathway (Substrate)

In a functional cell, SerRS catalyzes the two-step attachment of serine to tRNA^Ser:

-

Activation:

-

Transfer:

The Inhibitory Pathway (Antimetabolite)

L-Serine Hydrazide (

-

Binding: The inhibitor binds to SerRS with an affinity (

) comparable to the substrate's -

Dead-End Complex: Unlike the carboxylate in serine, the hydrazide group cannot nucleophilically attack the

-phosphate of ATP to form a stable adenylate intermediate. The enzyme is locked in an unproductive state. -

Translational Arrest: The pool of charged

is depleted. The ribosome stalls at serine codons (UCU, UCC, UCA, UCG, AGU, AGC), triggering the Stringent Response (in bacteria) or Unfolded Protein Response (in eukaryotes), leading to bacteriostasis or cell cycle arrest.

Part 3: Secondary Mechanism (The PLP Trap)

While less potent than tRNA synthetase inhibition, the chemical reactivity of the hydrazide group contributes to metabolic disruption.

Mechanism: Hydrazides are potent nucleophiles that react with carbonyl groups. Many enzymes involved in amino acid metabolism (e.g., Serine Hydroxymethyltransferase - SHMT ) utilize Pyridoxal 5'-Phosphate (PLP) as a cofactor. PLP contains a reactive aldehyde group.

The Reaction:

Consequence: The formation of a stable hydrazone complex irreversibly inactivates the PLP cofactor, stripping the cell of its ability to cycle one-carbon units (folate cycle) and synthesize glycine from serine.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual-action pathway: the primary blockade of protein synthesis and the secondary sequestration of PLP.

Figure 1: Dual-mechanism pathway showing competitive inhibition of SerRS (Primary) and PLP sequestration (Secondary).

Part 5: Experimental Validation Protocols

To ensure scientific integrity, the mechanism described above must be verifiable. The following protocols are designed to be self-validating : if the mechanism is correct, specific outcomes (reversal by serine) must occur.

Protocol 1: Competitive Reversal Assay (The "Gold Standard")

Objective: To prove that the inhibition is competitive and specific to serine utilization, rather than general toxicity.

Reagents:

-

E. coli K-12 strain (or target organism).

-

Minimal Media (M9) + Glucose (to eliminate exogenous amino acids).

-

L-Serine Hydrazide (100 µg/mL stock).

-

L-Serine (10 mg/mL stock).

Workflow:

-

Baseline Inhibition: Inoculate M9 media with E. coli. Add L-Serine Hydrazide at varying concentrations (0, 10, 50, 100 µg/mL).

-

Incubation: Incubate at 37°C with shaking. Monitor OD₆₀₀.

-

The Reversal Step: Once growth inhibition is observed (e.g., at 50 µg/mL), split the culture.

-

Control arm: Add sterile water.

-

Experimental arm: Add excess L-Serine (final conc. 1 mg/mL).

-

-

Readout:

-

Valid Result: The Experimental arm resumes logarithmic growth within 60-90 minutes. The Control arm remains static.

-

Interpretation: This confirms the inhibitor competes for the same active site as L-Serine. If the mechanism were non-specific alkylation, adding L-Serine would not restore growth.

-

Protocol 2: In Vitro Aminoacylation Assay

Objective: Direct measurement of SerRS activity inhibition.

-

System: Purified SerRS enzyme (20 nM), [¹⁴C]-L-Serine, tRNA mixture, ATP.

-

Reaction: Initiate reaction with ATP.

-

Variable: Titrate L-Serine Hydrazide (0.1 µM to 100 µM).

-

Measurement: Precipitate tRNA with TCA (Trichloroacetic acid) and count radioactivity (scintillation).

-

Data Analysis: Plot a Lineweaver-Burk double reciprocal plot.

-

Expected Result: The lines for different inhibitor concentrations should intersect at the Y-axis (

), indicating Competitive Inhibition (Vmax is unchanged, Km increases).

-

Part 6: References

-

Tosa, T., & Pizer, L. I. (1971). Biochemical Bases for the Antimetabolite Action of L-Serine Hydroxamate and L-Serine Hydrazide. Journal of Bacteriology, 106(3), 972–982.

-

[Link]

-

-

Rao, P. M., et al. (1953). Antagonism of L-Serine by L-Serine Hydrazide in Microorganisms. Journal of Biological Chemistry.

-

PubChem. (2025).[2] Compound Summary: L-Serine Hydrazide (2-Amino-3-hydroxypropanehydrazide).[1]

-

[Link]

-

-

Sigma-Aldrich. (2025). Product Specification: DL-Serine hydrazide hydrochloride.[1][3]

-

Rubio, V., et al. (2005). Selective inhibition of divergent seryl-tRNA synthetases by serine analogues. Journal of Molecular Biology.

-

[Link]

-

Sources

Thermodynamic solubility of 2-Amino-3-hydroxypropanehydrazide in water vs DMSO

The following technical guide details the thermodynamic solubility profiling of 2-Amino-3-hydroxypropanehydrazide (commonly referred to as Serine Hydrazide ).

This guide is structured to serve as a definitive operating procedure for determining thermodynamic parameters ($ \Delta G $, $ \Delta H $, $ \Delta S $) in protic (Water) versus aprotic (DMSO) solvent systems.

Subject: Comparative Solvation Thermodynamics in Water vs. DMSO Molecule Class: Polar Amino Acid Derivative (Hydrazide) CAS Registry: 55819-71-1 (L-isomer) / Generic Structure

Executive Summary & Molecular Context

2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid Serine. Unlike its parent amino acid, the hydrazide modification ($ -CONHNH_2 $) removes the ionizable carboxylate group, replacing it with a nucleophilic, hydrogen-bond-rich moiety.

-

Structural Implications: The molecule possesses three distinct H-bond donor/acceptor sites: the primary amine ($ -NH_2

-OH $), and the hydrazide terminus. -

Solubility Prediction:

-

Water: High solubility is expected due to the molecule's ability to integrate into the bulk water hydrogen-bonding network.

-

DMSO: Solubility will be driven by dipole-dipole interactions and the solvent's H-bond accepting capacity. However, the lack of an H-bond donor in DMSO (aprotic) forces the solute to break its own crystal lattice intermolecular H-bonds without a compensatory donor interaction from the solvent, often resulting in a higher enthalpic penalty ($ \Delta H_{sol} $) compared to water.

-

Theoretical Framework: The Van't Hoff Analysis

To move beyond simple "concentration at saturation" and understand the driving forces of solubility, we apply the Van't Hoff equation. This distinguishes whether solubility is driven by bond breaking/forming (Enthalpy, $ \Delta H $) or disorder/freedom (Entropy, $ \Delta S $).

The relationship between the mole fraction solubility ($ x_{sol}

-

Slope ($ -\Delta H/R $): Indicates the heat absorbed/released during dissolution.

-

Intercept ($ \Delta S/R $): Indicates the change in disorder.

Thermodynamic Cycle Visualization

The following diagram illustrates the energy cycle involved in transferring the solid hydrazide into the solvated state.

Figure 1: Born-Haber cycle representing the thermodynamic path of dissolution. The competition between Lattice Energy (breaking crystal bonds) and Solvation Energy (forming solvent bonds) dictates solubility.

Experimental Protocol: Saturation Shake-Flask Method

Standard: OECD Guideline 105 / Consensus "Gold Standard" for Thermodynamic Solubility.

Materials & Prerequisites[1]

-

Compound: 2-Amino-3-hydroxypropanehydrazide (>98% purity).

-

Solvents: HPLC-grade Water (pH 7.0 buffer recommended to stabilize amine ionization) and Anhydrous DMSO.

-

Detection: HPLC-UV (Derivatization required due to low chromophore) or LC-MS/ELSD (Evaporative Light Scattering Detector).

-

Note: Serine hydrazide lacks strong UV absorbance. LC-MS is the preferred quantification method to ensure specificity and sensitivity.

-

Step-by-Step Workflow

Step 1: Supersaturation Preparation

-

Weigh approximately 100 mg of solid hydrazide into 4 mL glass vials (triplicate for each solvent).

-

Add 1.0 mL of solvent (Water or DMSO).

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid until a suspension persists.

Step 2: Equilibration (The Critical Variable)

-

Place vials in a temperature-controlled orbital shaker.

-

Temperature Points: Run parallel experiments at 298K (25°C), 303K (30°C), 310K (37°C), and 318K (45°C) to generate the Van't Hoff plot.

-

Duration: Shake for 24–48 hours.

-

Caution: Hydrazides can be chemically unstable over long periods in water (hydrolysis). Validate stability by running a QC standard at T=0 and T=48h.

-

Step 3: Phase Separation

-

Filtration: Use a 0.45 µm PVDF syringe filter.

-

Thermostatic Control: Crucial: Pre-warm the syringe and filter to the equilibration temperature before filtering.

-

Why? Filtering a 37°C saturated solution through a 20°C filter causes immediate precipitation/crystallization on the filter membrane, leading to falsely low results.

-

Step 4: Quantification

-

Dilute filtrate 1:100 with mobile phase (e.g., Acetonitrile/Water).

-

Inject into LC-MS/HPLC.

-

Calculate concentration using a 5-point calibration curve of the standard.

Workflow Diagram

Figure 2: The "Shake-Flask" workflow emphasizing temperature control during filtration to prevent error.

Data Analysis & Expected Trends[2]

Calculation Table

Organize your experimental data into the following matrix to calculate thermodynamic parameters.

| Temp (K) | 1/T ($ K^{-1} $) | Solubility ($ mg/mL $) | Mole Fraction ($ x $) | $ \ln(x) $ |

| 298.15 | 0.00335 | [Exp. Value] | [Calc] | [Calc] |

| 303.15 | 0.00330 | [Exp. Value] | [Calc] | [Calc] |

| 310.15 | 0.00322 | [Exp. Value] | [Calc] | [Calc] |

| 318.15 | 0.00314 | [Exp. Value] | [Calc] | [Calc] |

Calculation of Mole Fraction ($ x $):

Comparative Analysis: Water vs. DMSO[3][4][5]

Based on the functional group chemistry of Serine Hydrazide, the following thermodynamic profiles are expected:

1. Water (Protic Environment)

-

Solubility: High (>50 mg/mL estimated).

-

Mechanism: The $ -OH $, $ -NH_2 $, and hydrazide groups all act as H-bond donors and acceptors.

-

Thermodynamics:

2. DMSO (Aprotic Environment)

-

Solubility: Moderate to High (but kinetically slower).

-

Mechanism: DMSO is a strong H-bond acceptor (sulfoxide oxygen) but has no donor protons. It will solvate the $ -NH_2 $ and $ -OH $ protons of the hydrazide effectively.

-

Thermodynamics:

-

$ \Delta H_{sol} $: Likely more positive (more endothermic) than water. DMSO cannot stabilize the lone pairs on the hydrazide nitrogens as effectively as water can (lack of proton donation), making the "cost" of breaking the crystal lattice higher relative to the solvation gain.

-

Implication: You may observe a steeper slope in the Van't Hoff plot for DMSO, indicating a higher temperature dependence.

-

Troubleshooting & Stability[8]

-

Hydrolysis Risk: In water, hydrazides can slowly hydrolyze to the acid and hydrazine. Check chromatograms for a "Hydrazine" peak or "Serine" peak.

-

Oxidation: Hydrazides are reducing agents. Ensure DMSO is free of peroxides.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The authoritative text on potentiometric and thermodynamic solubility profiling).

-

Bergström, C. A., et al. (2002). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 17(4-5), 225-233. Link

- Völgyi, G., et al. (2010). "Equilibrium solubility measurement of compounds with low dissolution rate by shake-flask technique." Periodica Polytechnica Chemical Engineering, 54(2), 49-54.

- Grant, D. J. W., et al. (1984). "Solubility and thermodynamics of solution of amino acids in water." International Journal of Pharmaceutics, 21(2), 259-265.

- Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Sources

Stability of Amino Acid Hydrazides Under Physiological Conditions

[1]

Executive Summary

Amino acid hydrazides (AA-hydrazides) occupy a unique chemical space in drug development, serving as critical intermediates for antibody-drug conjugates (ADCs), protease inhibitors, and prodrug scaffolds. While often cited for their pH-dependent hydrolytic lability—a feature exploited for lysosomal drug release—their stability profile under physiological conditions (

This guide provides a technical analysis of the stability determinants of AA-hydrazides. Contrary to the assumption that they are chemically inert at neutral pH, AA-hydrazides are susceptible to three distinct degradation pathways in vivo: enzymatic cleavage by plasma amidases, oxidative degradation catalyzed by trace metalloproteins, and carbonyl scavenging by endogenous keto-metabolites (e.g., pyruvate).

Part 1: Chemical Fundamentals & Stability Profile

The Physiological Stability Matrix

The stability of an AA-hydrazide (

| Stability Parameter | Physiological Condition (Blood/Cytosol) | Lysosomal Condition (Endosome) | Mechanism of Instability |

| pH | 7.4 (Neutral) | 4.5 – 5.0 (Acidic) | Acid-catalyzed hydrolysis of hydrazone derivatives; Free hydrazides are chemically stable to hydrolysis at pH 7.4. |

| Redox State | Oxidative (Extracellular) | Reductive | Oxidation to diimide ( |

| Enzymatic Activity | High (Amidases, Proteases) | High (Cathepsins) | Amidase-mediated cleavage of the |

| Carbonyl Content | High (Pyruvate, Glucose) | Low | Condensation to form hydrazones (Schiff base formation). |

Degradation Pathways

The following Graphviz diagram illustrates the three competing pathways that compromise AA-hydrazide stability in a physiological environment.

Figure 1: Competing degradation pathways for amino acid hydrazides in physiological media. Note that enzymatic cleavage and carbonyl scavenging often outcompete chemical hydrolysis at pH 7.4.

Part 2: Mechanisms of Instability

Enzymatic Hydrolysis (The Hidden Liability)

While chemical hydrolysis of the hydrazide bond is negligible at pH 7.4, enzymatic hydrolysis is a primary clearance mechanism. Plasma contains non-specific amidases and esterases that can recognize the amino acid motif.

-

Mechanism: The enzyme attacks the carbonyl carbon of the hydrazide, releasing the free amino acid and hydrazine.

-

Structure-Activity Relationship (SAR): Steric bulk at the

-carbon (e.g., Valine, Isoleucine) significantly retards this hydrolysis compared to Glycine or Alanine derivatives due to restricted access to the carbonyl center.

Carbonyl Scavenging (Pyruvate Trap)

Hydrazides are potent nucleophiles (

-

Impact: This converts the reactive hydrazide drug into a relatively inert hydrazone. While reversible, this equilibrium shifts the pharmacokinetics and can lead to under-dosing of the active species.

-

Mitigation: This is often the intended "prodrug" state for hydrazone linkers, but for free hydrazides, it represents a loss of active ingredient.

Oxidative Instability

In the presence of transition metals (

Part 3: Experimental Protocols

Protocol 1: Plasma Stability & Pyruvate Reactivity Assay

To differentiate between enzymatic cleavage and pyruvate scavenging.

Reagents:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog).

-

Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow Diagram:

Figure 2: Differential stability assay workflow to isolate enzymatic degradation from chemical scavenging.

Step-by-Step Methodology:

-

Preparation: Spike AA-hydrazide (1

final) into three matrices: -

Incubation: Incubate at

in a shaking water bath. -

Sampling: At

min, remove 50 -

Quenching: Immediately add 150

of ice-cold ACN containing internal standard. Vortex for 30s. -

Clarification: Centrifuge at 4,000 rpm for 15 min at

to pellet proteins. -

Analysis: Inject supernatant onto a C18 Reverse Phase LC-MS.

-

Critical Check: Monitor for the mass of the parent hydrazide

AND the pyruvate-hydrazone adduct

-

Data Interpretation:

-

Stable in A, Unstable in B & C: Instability is driven by carbonyl scavenging.

-

Stable in A & C, Unstable in B: Instability is driven by enzymatic cleavage.

-

Unstable in A: Chemical instability (likely oxidation if buffer is aerated).

References

-

MDPI. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs. Retrieved from [Link]

-

American Chemical Society (ACS). (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

Methodological & Application

Synthesis of 2-Amino-3-hydroxypropanehydrazide from L-serine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-3-hydroxypropanehydrazide, a valuable building block in medicinal chemistry, starting from the readily available amino acid L-serine. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a self-validating process through detailed characterization.

Introduction

2-Amino-3-hydroxypropanehydrazide, also known as L-serine hydrazide, is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a hydrazide group, makes it a versatile precursor for the construction of complex molecules, most notably as a crucial component in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the management of Parkinson's disease. The following protocol outlines a reliable two-step synthesis from L-serine, a naturally occurring amino acid, providing a practical and accessible route to this important molecule.

Overall Synthesis Workflow

The synthesis of 2-Amino-3-hydroxypropanehydrazide from L-serine is typically achieved through a two-step process:

-

Esterification: The carboxylic acid functionality of L-serine is first converted to a methyl ester. This is a necessary activation step, as the direct reaction of a carboxylic acid with hydrazine is generally inefficient. The esterification is commonly performed using thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the reaction and also forms the hydrochloride salt of the resulting amino ester.

-

Hydrazinolysis: The purified L-serine methyl ester hydrochloride is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, hydrazine displaces the methoxy group of the ester to form the desired hydrazide.

Caption: Overall two-step synthesis workflow.

Experimental Protocols

PART 1: Synthesis of L-serine methyl ester hydrochloride

This procedure details the esterification of L-serine using thionyl chloride in methanol. The thionyl chloride reacts with methanol to generate HCl, which catalyzes the esterification, and methoxy-thionyl chloride, which is the esterifying agent.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| L-serine | ≥99% | Sigma-Aldrich |

| Methanol (anhydrous) | ACS Grade, ≥99.8% | Fisher Scientific |

| Thionyl chloride (SOCl₂) | ≥99% | Acros Organics |

| Diethyl ether (anhydrous) | ACS Grade, ≥99% | VWR Chemicals |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Reflux condenser | - | - |

| Ice bath | - | - |

| Rotary evaporator | - | - |

| Buchner funnel and filter paper | - | - |

Safety Precautions:

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-serine (10.5 g, 0.1 mol) in anhydrous methanol (200 mL).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the cooled suspension over a period of 30-45 minutes. The addition is exothermic, and a gentle reflux may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. The solution should become clear as the reaction progresses.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a white solid.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Slowly add anhydrous diethyl ether with stirring until the solution becomes turbid.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether.

-

-

Drying: Dry the purified L-serine methyl ester hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 12-14 g (77-90%).

Characterization of L-serine methyl ester hydrochloride:

-

Appearance: White crystalline solid.

-

Melting Point: Approximately 163-167 °C (decomposes).

-

¹H NMR (400 MHz, D₂O): δ 4.25 (t, 1H, α-CH), 3.95 (d, 2H, β-CH₂), 3.75 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, D₂O): δ 171.5 (C=O), 60.5 (β-CH₂), 55.0 (α-CH), 52.5 (OCH₃).

-

IR (KBr, cm⁻¹): ~3350 (O-H stretch), ~3000-2800 (N-H stretch of NH₃⁺), ~1740 (C=O stretch of ester), ~1230 (C-O stretch).

PART 2: Synthesis of 2-Amino-3-hydroxypropanehydrazide

This part of the protocol describes the conversion of the L-serine methyl ester hydrochloride to the desired hydrazide through reaction with hydrazine hydrate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| L-serine methyl ester hydrochloride | Synthesized in Part 1 | - |

| Hydrazine hydrate (N₂H₄·H₂O) | 80% or higher | Sigma-Aldrich |

| Ethanol (95%) | Reagent Grade | Fisher Scientific |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Buchner funnel and filter paper | - | - |

Safety Precautions:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.[2][3] Avoid contact with oxidizing agents.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-serine methyl ester hydrochloride (7.8 g, 0.05 mol) in 95% ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4.9 mL, 0.1 mol, 2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. The formation of a white precipitate may be observed as the reaction proceeds.

-

Crystallization and Isolation:

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystallization.

-

Collect the white solid product by vacuum filtration.

-

-

Washing and Drying:

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and hydrazine.

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

-

Expected Yield: 4.5-5.5 g (75-92%).

Characterization of 2-Amino-3-hydroxypropanehydrazide:

-

Appearance: White to off-white crystalline solid.[4]

-

Melting Point: Approximately 146-148 °C.

-

¹H NMR (400 MHz, D₂O): The spectrum is expected to show signals for the α-CH, β-CH₂, and the NH and NH₂ protons of the hydrazide and amino groups. The exact chemical shifts can vary depending on the solvent and pH. The singlet from the methyl ester at ~3.75 ppm will be absent.

-

¹³C NMR (100 MHz, D₂O): Predicted chemical shifts are approximately 170-175 ppm for the hydrazide carbonyl carbon (C=O), 60-65 ppm for the β-carbon (β-CH₂), and 55-60 ppm for the α-carbon (α-CH).[5] The peak for the ester methyl carbon at ~52.5 ppm will no longer be present.

-

IR (KBr, cm⁻¹): Expected characteristic peaks include a broad band around 3300-3400 cm⁻¹ (O-H and N-H stretching), a strong absorption around 1640-1680 cm⁻¹ (C=O stretching of the hydrazide, Amide I band), and a band around 1520-1550 cm⁻¹ (N-H bending, Amide II band).

-

Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ is approximately 120.0773 for the free base (C₃H₉N₃O₂).[6]

Discussion

The presented two-step protocol provides a reliable method for the synthesis of 2-Amino-3-hydroxypropanehydrazide from L-serine. The esterification step is crucial for activating the carboxylic acid, and the use of thionyl chloride in methanol is an efficient way to achieve this. The subsequent hydrazinolysis is a straightforward conversion to the desired product.

The purity of the intermediate, L-serine methyl ester hydrochloride, is important for the success of the second step. The recrystallization step outlined in the protocol is effective in removing any unreacted L-serine and other impurities.

For the final product, characterization is key to confirming its identity and purity. While experimental spectroscopic data is not widely published, the predicted NMR shifts and expected IR absorption bands provide a strong basis for verification. Comparison of the spectra of the starting material, intermediate, and final product will clearly show the chemical transformations that have occurred, such as the appearance of the methyl ester signals in the intermediate and their subsequent disappearance in the final product, along with the characteristic shifts of the hydrazide group.

References

- CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.).

-

Qingdao Fengchen Technology and trade. (n.d.). DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers. Retrieved February 23, 2026, from [Link]

- US3742034A - Process for the purification of l-serine - Google Patents. (n.d.).

-

Canadian Science Publishing. (n.d.). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

-

NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved February 23, 2026, from [Link]

Sources

- 1. Benserazide EP Impurity A HCl - CAS - 55819-71-1 | Axios Research [axios-research.com]

- 2. bmse000867 L-Serine at BMRB [bmrb.io]

- 3. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-Serine hydrazide | C3H9N3O2 | CID 6453265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-serine hydrazide Hydrochloride | 25317-90-2 | Benchchem [benchchem.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

Application Notes and Protocols: Optimal Reaction Conditions for the Hydrazinolysis of Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazinolysis, the nucleophilic substitution of an ester's alkoxy group with a hydrazine derivative, is a fundamental reaction in organic synthesis, particularly in the preparation of hydrazides.[1] Serine hydrazide is a critical intermediate in the synthesis of various pharmaceutical compounds, including Benserazide, a drug used in the management of Parkinson's disease.[2][3] The efficiency and success of this reaction are highly dependent on carefully optimized conditions to maximize yield and purity while minimizing side reactions. This guide provides a comprehensive overview of the optimal reaction conditions for the hydrazinolysis of serine methyl ester, supported by mechanistic insights and detailed protocols.

Mechanistic Considerations

The hydrazinolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile due to the alpha effect, readily attacks the electrophilic carbonyl carbon of the ester.[4] This is followed by the elimination of the methoxy group, yielding the corresponding hydrazide. The reaction is typically carried out using hydrazine hydrate (N₂H₄·H₂O) or anhydrous hydrazine in a suitable solvent.[5][6]

The hydroxyl group on the serine backbone introduces a potential for side reactions, such as O-acylation or other rearrangements, necessitating careful control of the reaction parameters.

Key Reaction Parameters and Optimization

The successful synthesis of serine hydrazide from serine methyl ester hinges on the meticulous control of several key experimental variables. The interplay between these factors determines the reaction's yield, purity, and overall efficiency.

Table 1: Summary of Optimal Reaction Conditions

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Hydrazine Reagent | Hydrazine Hydrate (N₂H₄·H₂O) | Readily available, less hazardous than anhydrous hydrazine, and effective for this transformation.[6][7] Anhydrous hydrazine can also be used but requires more stringent handling precautions.[5][8] |

| Stoichiometry | 1.5 to 10 molar equivalents of hydrazine hydrate | An excess of hydrazine is generally used to drive the reaction to completion.[9][10] A smaller excess (1.5 equivalents) can be effective, while a larger excess (up to 10 equivalents) may be employed to ensure complete consumption of the starting material.[10][11] |

| Solvent | Methanol or Ethanol | Alcohols are common solvents for hydrazinolysis reactions.[1][9] Methanol is particularly suitable as it is the same alcohol as the ester's leaving group, which can simplify purification. Anhydrous conditions are often preferred to minimize potential side reactions.[9] |

| Temperature | 20-40°C | The reaction can be effectively carried out at or slightly above room temperature.[11] Some protocols suggest refluxing, but for serine methyl ester, milder temperatures are often sufficient and can help prevent side reactions involving the hydroxyl group.[9][10] |

| Reaction Time | 1-10 hours | The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to determine the optimal reaction time.[1][9] Reaction times can vary depending on the specific temperature and stoichiometry used.[2][11] |

| pH Adjustment | Adjust to pH 4.0-5.0 with concentrated HCl post-reaction | This step is crucial for the precipitation and isolation of the serine hydrazide as its hydrochloride salt.[11] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the hydrazinolysis of serine methyl ester.

Protocol 1: General Procedure for the Synthesis of Serine Hydrazide Hydrochloride

Materials:

-

Serine methyl ester hydrochloride

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Methanol

-

Concentrated Hydrochloric Acid

-

Ethanol (for crystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the serine methyl ester hydrochloride in methanol.[11]

-

Reagent Addition: While stirring, add hydrazine hydrate dropwise to the solution at room temperature (20-25°C).[11] An exothermic reaction may be observed.

-

Reaction: Stir the mixture at the desired temperature (e.g., 30°C) for 1-3 hours.[11] Monitor the reaction progress by TLC until the starting material is consumed.[9]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to 4.0-5.0 by the dropwise addition of concentrated hydrochloric acid.[11]

-

Add ethanol to the mixture to induce crystallization.[11]

-

Cool the mixture to 10-15°C and stir for an additional 3 hours to maximize crystal formation.[11]

-

Collect the precipitated serine hydrazide hydrochloride by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of serine hydrazide hydrochloride from serine methyl ester.

Caption: Workflow for the synthesis of serine hydrazide hydrochloride.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time and continue to monitor by TLC.[9]- Increase the amount of hydrazine hydrate.[9] |

| Degradation of starting material or product. | - Consider lowering the reaction temperature.[9]- Ensure the reaction is performed under an inert atmosphere if compounds are air-sensitive.[9] | |

| Impure Product (Multiple Spots on TLC) | Unreacted starting material. | - Increase the reaction time or the amount of hydrazine hydrate.[9] |

| Side reactions. | - Lowering the reaction temperature may reduce the formation of side products.[9]- Consider using a different solvent.[9] | |

| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | - If the product does not precipitate, try removing the solvent under reduced pressure and triturating the residue with a non-polar solvent.[9] |

| Oily or gummy product. | - Attempt to dissolve the crude product in a minimal amount of a suitable solvent and then add a non-polar solvent to induce precipitation.[9]- Purification by column chromatography may be necessary.[9] |

Safety Precautions

Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][7] Concentrated acids are corrosive and should also be handled with care.

Conclusion

The hydrazinolysis of serine methyl ester is a robust and reliable method for the synthesis of serine hydrazide, a key pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly stoichiometry, temperature, and pH during work-up, high yields of the desired product can be achieved efficiently and safely. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully perform this important transformation.

References

- Benchchem. (n.d.). Synthesis of Benserazide Hydrochloride: A Technical Guide.

- Benchchem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.

- Google Patents. (n.d.). CN103951587A - Synthetic method for intermediate of benserazide hydrochloride.

- SciSpace. (n.d.). Synthetic method for intermediate of benserazide hydrochloride.

- Nordmann. (n.d.). DL-Serine hydrazide monohydrochloride.

- ResearchGate. (2025, August 10). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.

- RSC Publishing. (2020, March 2). Reaction Chemistry & Engineering.

- (n.d.). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides.

- ResearchGate. (2025, September 19). SYNTHESIS OF PEPTIDES OF l-SERINE.

- (2022, March 2). What is the Difference Between Hydrazine and Hydrazine Hydrate.

- Wikipedia. (n.d.). Hydrazine.

- ResearchGate. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).

- (n.d.). Understanding Hydrazine: A Key to Scientific Progress.

- Reddit. (2022, January 27). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???.

- (2017, May 7). How do you convert amino acids to hydrazide in a single step with conventional methods?.

- Oxford Academic. (2016, March 15). Chemical synthesis of proteins using hydrazide intermediates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DL-Serine hydrazide monohydrochloride (55819-71-1) at Nordmann - nordmann.global [nordmann.global]

- 4. academic.oup.com [academic.oup.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. differencebetween.com [differencebetween.com]

- 7. Understanding Hydrazine: A Key to Scientific Progress [hydrazine.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

Application Note & Protocol: Streamlined Synthesis of Peptide Hydrazides Incorporating 2-Amino-3-hydroxypropanehydrazide

Abstract

Peptide hydrazides are versatile and indispensable intermediates in modern chemical biology and drug development. Their unique reactivity makes them ideal precursors for protein chemical synthesis via Native Chemical Ligation (NCL), platforms for drug conjugation, and tools for late-stage C-terminal functionalization.[1][2][3] The incorporation of non-canonical residues, such as 2-Amino-3-hydroxypropanehydrazide (the hydrazide of serine), introduces valuable hydroxyl functionality at the C-terminus, offering additional sites for modification or influencing peptide conformation and solubility. This guide provides a comprehensive, field-tested framework for the synthesis of such peptides. We detail the foundational principles, from the selection of appropriate solid-phase resins and coupling agents to step-by-step protocols for synthesis, cleavage, and characterization. Furthermore, we address common synthetic challenges and outline a key downstream application, demonstrating the conversion of the peptide hydrazide to a thioester surrogate for use in NCL.

Foundational Concepts and Core Components

The successful synthesis of a specialized peptide requires a thorough understanding of its constituent parts and the chemistry governing their assembly. This section covers the properties of the key building block, 2-Amino-3-hydroxypropanehydrazide, and the principles of the solid-phase synthesis strategy.

The Key Building Block: 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide)

2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid serine. Its structure presents three key functional groups—a primary amine, a primary hydroxyl group, and the C-terminal hydrazide—each with distinct reactivity that must be managed during synthesis. The hydrochloride salt is a common, stable form for storage and handling.[4]

Table 1: Physicochemical Properties of 2-Amino-3-hydroxypropanehydrazide Hydrochloride

| Property | Value | Source(s) |

| Synonyms | DL-Serine hydrazide HCl | [4] |

| CAS Number | 55819-71-1 | |

| Molecular Formula | C₃H₉N₃O₂ · HCl | [4] |

| Molecular Weight | 155.58 g/mol | |

| Appearance | White crystalline powder | [4] |

| Solubility | Highly soluble in water, methanol, ethanol | [4] |

| Melting Point | >183 °C (decomposes) | |

| Storage | Room temperature, under inert gas (Nitrogen) |

During peptide synthesis, the α-amino group is the site of peptide bond formation and is temporarily protected (e.g., with an Fmoc group). The side-chain hydroxyl group may also require protection depending on the synthetic strategy and coupling conditions to prevent side reactions. The hydrazide moiety is generated at the end of the synthesis from a specialized resin linker.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the method of choice for this application due to its mild deprotection conditions, which are compatible with the hydrazide moiety. The core principle involves building the peptide chain sequentially on a solid polymer support, or resin. A specialized hydrazine-functionalized resin is required to yield the C-terminal peptide hydrazide upon cleavage.[1][3] A highly stable and practical choice is a trityl-based resin loaded with Fmoc-hydrazine, which can be prepared from 2-chlorotrityl chloride resin.[5][6]

The synthesis follows a cyclical process of deprotection and coupling, as illustrated below.

Figure 1: General workflow for Fmoc-based solid-phase synthesis of peptide hydrazides.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a model peptide, Ac-Ala-Phe-Gly-Ser-NHNH₂ , where the serine residue at the C-terminus is incorporated as 2-Amino-3-hydroxypropanehydrazide.

Protocol 1: Preparation of Fmoc-Hydrazine 2-Chlorotrityl Resin

Rationale: The 2-chlorotrityl (2-CTC) linker is highly acid-labile, allowing the peptide to be cleaved under mild conditions that preserve the integrity of sensitive functionalities. Loading Fmoc-hydrazine (Fmoc-NHNH₂) onto this resin creates a stable starting point for the synthesis.[5]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

-

Thionyl chloride (SOCl₂)

-

9-fluorenylmethyl carbazate (Fmoc-NHNH₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Fritted syringe or peptide synthesis vessel

Procedure:

-

Resin Activation: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a fritted syringe. Drain the DCM.

-

Add a solution of 5 equivalents of thionyl chloride in DCM to the resin. Gently agitate under a nitrogen atmosphere for 2-3 hours. This step regenerates the trityl chloride functionality.

-

Washing: Wash the resin thoroughly to remove all traces of thionyl chloride: 3x with DCM, followed by 3x with anhydrous DMF.

-

Fmoc-Hydrazine Loading: Prepare a solution of 4 equivalents of Fmoc-NHNH₂ and 10 equivalents of DIPEA in a 1:1 mixture of anhydrous DCM:DMF.

-

Add the Fmoc-hydrazine solution to the activated resin. Agitate the mixture at room temperature overnight.

-

Capping: Drain the reaction solution and add MeOH to the resin. Agitate for 30 minutes to cap any remaining unreacted trityl chloride sites.

-

Final Wash: Wash the resin extensively: 3x with DMF, 3x with DCM, and 3x with MeOH.

-

Dry the resulting Fmoc-NHNH₂-2-CTC resin under high vacuum. Determine the final loading using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc deprotection of a small, known mass of resin.

Protocol 2: Solid-Phase Synthesis of Ac-Ala-Phe-Gly-Ser-NHNH₂

Rationale: This protocol uses HATU as the coupling agent. HATU is a highly efficient uronium salt-based reagent that promotes rapid amide bond formation with minimal risk of racemization, especially when paired with a non-nucleophilic base like DIPEA.[7]

Materials:

-

Fmoc-NHNH₂-2-CTC resin (prepared in Protocol 2.1)

-

Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

-

Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Capping: Acetic anhydride

Table 2: Reagent Quantities for a 0.1 mmol Scale Synthesis

| Reagent | Equivalents (rel. to resin loading) | Molarity / Concentration | Volume |

| Fmoc-Amino Acid | 4 | 0.5 M in DMF | Variable |

| HATU | 3.9 | 0.5 M in DMF | Variable |

| DIPEA | 8 | 2.0 M in NMP or neat | Variable |

| 20% Piperidine/DMF | - | 20% (v/v) | 2-3 mL |

Procedure:

-

Resin Preparation: Place 0.1 mmol of the Fmoc-NHNH₂-2-CTC resin in a peptide synthesis vessel and swell in DMF for 30 minutes. Drain the DMF.

-

First Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 10 minutes. This removes the Fmoc group from the hydrazine linker, exposing the free -NHNH₂ group.

-

Washing: Wash the resin thoroughly with DMF (5x) to remove all piperidine.

-

First Coupling (Glycine):

-

In a separate vial, pre-activate 0.4 mmol (4 eq) of Fmoc-Gly-OH with 0.39 mmol (3.9 eq) of HATU and 0.8 mmol (8 eq) of DIPEA in ~1.5 mL of DMF for 2-3 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the sequence: Fmoc-Phe-OH , then Fmoc-Ala-OH . A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion.

-

N-terminal Acetylation: After the final amino acid (Ala) has been coupled and washed, perform a final Fmoc deprotection (Step 2). Wash thoroughly. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

-

Final Wash and Drying: Wash the completed peptide-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

Protocol 3: Cleavage, Deprotection, and Peptide Isolation

Rationale: A strong acid cocktail containing trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the acid-sensitive resin and remove the side-chain protecting groups (if any were used). Scavengers are critical to prevent the re-attachment of reactive carbocations to sensitive residues.[2]

Materials:

-

Dried peptide-resin from Protocol 2.2

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)

-

Cold diethyl ether ((CH₃CH₂)₂O)

-

Centrifuge tubes

Procedure:

-

Place the dried resin in a reaction vessel.

-

Add 2-3 mL of the fresh cleavage cocktail to the resin.

-

Agitate at room temperature for 2 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

-

Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully decant and discard the ether.

-

Washing: Resuspend the peptide pellet in 20 mL of fresh cold ether and repeat the centrifugation. Perform this wash step twice more to remove residual scavengers and cleavage byproducts.

-

After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Crude synthetic peptides must be purified and their identity confirmed before use.

-

Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

-

Column: C18 stationary phase (e.g., Waters XBridge Prep C18).

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Method: A linear gradient from ~5% to 65% Mobile Phase B over 30-40 minutes is typically effective for separating the target peptide from deletion sequences or other impurities. Fractions are collected and analyzed.

-

-

Characterization: The identity and purity of the peptide are confirmed using mass spectrometry.[5][8]

-

Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry.

-

Expected Mass: The observed mass should match the calculated theoretical mass of the target peptide hydrazide (Ac-Ala-Phe-Gly-Ser-NHNH₂).

-

Downstream Applications and Troubleshooting

Key Application: Conversion to a Peptide Thioester for NCL

A major advantage of peptide hydrazides is their function as stable, storable precursors to highly reactive peptide thioesters.[1][9] This conversion is typically performed in situ at the start of a ligation reaction.

Mechanism:

-

Acyl Azide Formation: The peptide hydrazide is oxidized under cold, acidic conditions using sodium nitrite (NaNO₂) to form a peptidyl acyl azide.[10]

-

Thiolysis: The acyl azide is then reacted with an excess of an aryl thiol (e.g., 4-mercaptophenylacetic acid, MPAA) at a neutral pH. The thiol attacks the azide, displacing N₂, to form the desired peptide thioester.

-

Ligation: This newly formed thioester can then react directly with another peptide fragment that has an N-terminal cysteine, completing the Native Chemical Ligation.

Figure 2: Reaction pathway from peptide hydrazide to a ligated protein via NCL.

Troubleshooting Common Synthesis Issues

Table 3: Troubleshooting Guide for Peptide Hydrazide Synthesis

| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| Low Final Yield | 1. Incomplete coupling at one or more steps.2. Premature cleavage of peptide from the resin.3. Poor precipitation or loss during workup. | 1. Double-couple difficult residues (e.g., Phe). Use a Kaiser test to confirm completion.2. Ensure the Fmoc deprotection solution is free of strong acid. Use a more stable linker if needed.3. Ensure the ether is ice-cold and allow sufficient time for precipitation. | [11] |

| Side Product Formation | 1. Racemization during amino acid activation.2. Intramolecular cyclization (e.g., pyroglutamate formation).3. Guanidinylation of N-terminus by uronium reagents. | 1. Use high-quality coupling reagents like HATU or phosphonium salts (PyBOP). Avoid excess base.2. This is less common with this specific sequence but can be an issue with N-terminal Gln or side-chain Glu/Asp. Use appropriate side-chain protection.3. Pre-activate the carboxylic acid for a few minutes before adding to the resin. Avoid large excesses of the coupling reagent. | [11][12] |

| Oxidation of Hydrazide | The hydrazide moiety can be susceptible to oxidation, especially during extended manipulations in solution. | Work quickly during purification. Store the final lyophilized product under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for long-term stability. | [13] |

References

-

Fang, G., Li, Y., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Journal of Peptide Science, 22(5), 294-305. [Link]

-

Xu, M., et al. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Celestia Lifesciences. [Link]

-

Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

-

Xu, M., et al. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Celestia Lifesciences. [Link]

-

AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

-

Kim, H., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration, 1, 1-13. [Link]

-

Fengchen Group. (n.d.). DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl). [Link]

- Otvos, L., & Urge, L. (2011). Methods of preparing peptide derivatives. U.S.

-

Malins, L. R., et al. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, e3525. [Link]

-

Liu, L., & Wang, P. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2485-2495. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14374318, (S)-2-Amino-3-hydroxypropanehydrazide. [Link]

-

Bird, M. J., & Dawson, P. E. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(5), e24268. [Link]

-

da Silva, A. R. P., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5556. [Link]

-

Buller, F. M., et al. (2010). Drug release from hydrazone-containing peptide amphiphiles. Bioconjugate Chemistry, 21(8), 1498-1503. [Link]

-

ResearchGate. (n.d.). Examples of hydrazides and their therapeutic applications. [Link]

-

PubChemLite. (n.d.). 2-amino-3-hydroxypropanehydrazide (C3H9N3O2). [Link]

-

ResearchGate. (n.d.). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. [Link]

-

Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453265, DL-Serine hydrazide. [Link]

-

Rashidian, M., et al. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 24(9), 1548-1557. [Link]

-

JoVE. (n.d.). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. [Link]

-

Al-Saeedi, A. H., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2394. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 3. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. jpt.com [jpt.com]

- 8. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]